molecular formula C30H52O2 B12675669 15Z,18Z,21Z,24Z-triacontatetraenoic acid CAS No. 71387-73-0

15Z,18Z,21Z,24Z-triacontatetraenoic acid

Katalognummer: B12675669
CAS-Nummer: 71387-73-0
Molekulargewicht: 444.7 g/mol
InChI-Schlüssel: OYFUVVSDGVEUMN-DOFZRALJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triacontatetraenoic acid is a very long-chain ω−6 fatty acid that is characterized by having four double bonds located at positions 15, 18, 21, and 24. Its chemical formula is C30H52O2, and it is known for its polyunsaturated nature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triacontatetraenoic acid can be synthesized through various organic synthesis methods. One common approach involves the elongation of shorter fatty acid chains through a series of desaturation and elongation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of triacontatetraenoic acid often involves the extraction from natural sources, such as marine sponges. For example, the marine sponge Cliona celata has been found to contain significant amounts of this fatty acid. The extraction process typically involves solvent extraction followed by purification steps such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Triacontatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alcohols or amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced fatty acids, and substituted esters or amides. These products can have different physical and chemical properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Triacontatetraenoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of triacontatetraenoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also interact with various molecular targets, such as enzymes and receptors, modulating their activity and affecting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other long-chain polyunsaturated fatty acids, such as:

Uniqueness

Triacontatetraenoic acid is unique due to its longer carbon chain (30 carbons) and the specific positions of its double bonds. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

71387-73-0

Molekularformel

C30H52O2

Molekulargewicht

444.7 g/mol

IUPAC-Name

(15Z,18Z,21Z,24Z)-triaconta-15,18,21,24-tetraenoic acid

InChI

InChI=1S/C30H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-29H2,1H3,(H,31,32)/b7-6-,10-9-,13-12-,16-15-

InChI-Schlüssel

OYFUVVSDGVEUMN-DOFZRALJSA-N

Isomerische SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCC(=O)O

Kanonische SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.